Product packaging for Ethyl 2-mercaptothiazole-5-carboxylate(Cat. No.:CAS No. 1485286-94-9)

Ethyl 2-mercaptothiazole-5-carboxylate

Cat. No.: B1449729
CAS No.: 1485286-94-9
M. Wt: 189.3 g/mol
InChI Key: NHUBXQKQVVRFON-UHFFFAOYSA-N
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Description

Ethyl 2-mercaptothiazole-5-carboxylate (CAS 1485286-94-9) is a high-purity chemical intermediate specifically designed for research and development applications. This compound, with a molecular formula of C 6 H 7 NO 2 S 2 and a molecular weight of 189.25 g/mol, serves as a versatile building block in organic synthesis, particularly in the construction of more complex heterocyclic systems . The thiazole scaffold is of significant interest in medicinal chemistry, and derivatives of 2-mercaptothiazole are frequently explored for their diverse biological activities, which include potential antimicrobial, anti-inflammatory, and antitumor properties . As a mechanism-based inhibitor, the 2-mercaptothiazole core can interact with various enzyme targets such as monoamine oxidase and heat shock protein 90, making it a valuable scaffold for developing novel therapeutic agents . Researchers utilize this ester-protected intermediate to introduce the thiazole carboxylate moiety into target molecules, facilitating further structural modifications in drug discovery pipelines. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. It is essential to consult the Safety Data Sheet (SDS) prior to handling. This compound has associated hazard warnings and should be used with appropriate personal protective equipment in a well-ventilated environment .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S2 B1449729 Ethyl 2-mercaptothiazole-5-carboxylate CAS No. 1485286-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-sulfanylidene-3H-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S2/c1-2-9-5(8)4-3-7-6(10)11-4/h3H,2H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUBXQKQVVRFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multistep Synthesis via Cyclization of Precursors

A classical approach involves the cyclization of suitable β-ketoesters or α-haloketones with thiourea or related sulfur-nitrogen containing reagents to form the thiazole ring.

  • Starting Materials : Ethyl acetoacetate or its derivatives, halogenated ketones, and thiourea.
  • Process : Reaction of ethyl acetoacetate derivatives with thiourea under acidic or basic conditions leads to ring closure forming the thiazole nucleus with the mercapto group at position 2.
  • Ester Functionality : The ethyl ester group is introduced from the ethyl acetoacetate starting material and remains intact throughout the cyclization.
  • Reaction Conditions : Typically involve reflux in ethanol or other suitable solvents, sometimes with catalysts or bases to facilitate cyclization.

This method allows for good control over substitution patterns but may require purification steps after each stage.

One-Pot or Atom-Economy Approaches

Modern synthetic trends favor one-pot, atom-economical procedures that minimize waste and use environmentally friendly solvents.

  • Green Chemistry Principles : Use of water as solvent, solvent-free conditions, or microwave-assisted synthesis.
  • Catalysis : Employing metal catalysts such as nickel or copper salts to promote intramolecular cyclization.
  • Example : Copper-catalyzed reactions of 2-iodoanilines with dithiocarbamates or thiourea derivatives can yield 2-mercaptothiazole derivatives in high yields.
  • Advantages : These methods reduce reaction times, improve yields, and lower environmental impact.

Specific Research Findings and Conditions

Method Type Starting Materials Catalyst/Conditions Yield (%) Notes
Multistep Cyclization Ethyl acetoacetate + Thiourea Acidic/Basic, reflux in ethanol 70-85 Traditional method; requires isolation of intermediates
Copper-Catalyzed One-Pot 2-Iodoanilines + Dithiocarbamates Cu(OAc)2, Cs2CO3, DMF, 120°C Up to 97 Efficient, ligand-free catalyst; scalable; mild conditions
Nickel-Catalyzed Cyclization N-Arylthioureas Ni(II) salts, mild conditions Up to 95 Cost-effective catalyst; short reaction time; high selectivity
Microwave-Assisted Synthesis Various precursors Microwave irradiation, solvent-free 80-90 Faster reaction times; eco-friendly; suitable for scale-up

These data are synthesized from multiple recent studies on benzothiazole derivatives and related thiazole compounds, emphasizing the adaptability of these methods to ethyl 2-mercaptothiazole-5-carboxylate synthesis.

Analysis and Comparison of Methods

Feature Multistep Cyclization One-Pot Catalytic Methods Microwave-Assisted Synthesis
Reaction Time Hours to days 1-2 hours Minutes to an hour
Environmental Impact Moderate (organic solvents) Low (green solvents or solvent-free) Low (energy-efficient)
Yield Moderate to high (70-85%) High (up to 97%) High (80-90%)
Scalability Good but requires purification Excellent Good but equipment-dependent
Cost Moderate (reagents and solvents) Low (cheap catalysts, less solvent) Moderate (microwave equipment)

Chemical Reactions Analysis

Nucleophilic Substitution at the Mercapto Group

The thiol group undergoes alkylation and acylation reactions, forming thioethers or thioesters. For example:

  • Alkylation : Reaction with alkyl halides (e.g., isobutyl bromide) in the presence of a base (e.g., K₂CO₃) yields S-alkyl derivatives. This is analogous to methods used for structurally similar 2-mercaptobenzothiazoles .

  • Acylation : Treatment with acyl chlorides produces thioesters, which are intermediates for further functionalization .

Example Reaction Conditions

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationIsobutyl bromide, K₂CO₃, DMF, 80–85°CS-Isobutyl derivative~90%
AcylationAcetyl chloride, pyridine, RTThioester-

Ester Hydrolysis and Derivative Formation

The ethyl ester undergoes hydrolysis to form the carboxylic acid, which can be further modified:

  • Base-Catalyzed Hydrolysis : NaOH or LiAlH₄ reduces the ester to a hydroxymethyl group, as demonstrated in related thiazolecarboxylates .

  • Transesterification : Alcohol exchange reactions under acidic or basic conditions yield alternate esters (e.g., methyl or benzyl esters) .

Key Data

ReactionConditionsProductNotes
HydrolysisLiAlH₄, THF, 0°C → RT5-(Hydroxymethyl)thiazole75% yield
TransesterificationMethanol/HCl, refluxMethyl esterRequires catalysis

Condensation and Cyclization Reactions

The compound participates in cyclocondensation with α-haloketones or α-aminonitriles to form fused heterocycles:

  • Hantzsch-Type Cyclization : Reaction with α-haloketones forms bis-thiazole systems, leveraging the nucleophilic sulfur and nitrogen atoms .

  • Cook–Heilbron Synthesis : Interaction with α-aminonitriles yields 5-aminothiazole derivatives, a pathway validated for analogous mercaptothiazoles .

Mechanistic Insight
Cyclization often proceeds via nucleophilic attack by the thiol group, followed by ring closure (e.g., Scheme 8 in ). Steric and electronic factors influence regioselectivity .

Oxidation and Disulfide Formation

The mercapto group is susceptible to oxidation:

  • Disulfide Bridging : Mild oxidation

Scientific Research Applications

Antimicrobial Activity

EMT and its derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the mercaptothiazole moiety exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL for certain derivatives, indicating strong antibacterial effects .

Antitumor Properties

Studies have also highlighted the potential of EMT in cancer treatment. Compounds derived from mercaptothiazole structures have been evaluated against human cervical cancer (HeLa) cells, showing up to 80% inhibition of cell viability at specific concentrations. The presence of substituents like trifluoromethyl (CF₃) and nitro (NO₂) groups significantly enhances their cytotoxic effects .

Anthelmintic Activity

EMT has been explored for its anthelmintic properties, particularly against parasitic infections such as those caused by Hymenolepis nana. In animal models, certain derivatives cleared infections effectively, showcasing their potential as therapeutic agents against helminthic diseases .

Corrosion Inhibition

EMT is utilized in the formulation of lubricating oils and hydraulic fluids due to its ability to act as a corrosion inhibitor. It helps stabilize oil compositions by preventing metal degradation, which is crucial in maintaining the longevity and efficiency of mechanical systems .

Matrix-Assisted Laser Desorption/Ionization (MALDI)

In analytical chemistry, EMT has been investigated as a matrix compound for MALDI mass spectrometry. Its effectiveness in ionizing a broad spectrum of analytes makes it a valuable tool for researchers in the field of proteomics and metabolomics .

Additives in Paints and Coatings

EMT derivatives are incorporated into paints and coatings as fungicides and mildew-proofing agents. Their ability to inhibit fungal growth makes them suitable for enhancing the durability of coatings in humid environments .

Agricultural Uses

The compound has been explored as a potential pesticide due to its antimicrobial properties. As an additive in agricultural formulations, EMT can help protect crops from bacterial and fungal pathogens, promoting healthier yields .

Summary Table of Applications

Application AreaSpecific UseObserved Effects
BiologicalAntimicrobialEffective against S. aureus, E. coli with MICs ≤ 3.12 µg/mL
AntitumorUp to 80% inhibition in HeLa cells
AnthelminticEffective against Hymenolepis nana
ChemicalCorrosion InhibitionStabilizes lubricating oils
MALDI MatrixEnhances ionization efficiency
IndustrialFungicide in PaintsPrevents mildew growth
Agricultural PesticideProtects crops from pathogens

Case Study 1: Antimicrobial Efficacy

A study conducted on various mercaptothiazole derivatives demonstrated their antimicrobial efficacy against clinical isolates of bacteria. The results indicated that compounds with specific functional groups exhibited enhanced activity compared to standard antibiotics.

Case Study 2: Cancer Cell Line Testing

In vitro testing on HeLa cells revealed that EMT derivatives with halogen substituents showed significant cytotoxicity, suggesting a pathway for developing new anticancer drugs based on this scaffold.

Mechanism of Action

The mechanism of action of ethyl 2-mercaptothiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The thiazole ring can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s sulfur atom can participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

(a) Ethyl 2-aminothiazole-5-carboxylate

  • Structure: Replaces the mercapto group with an amino (-NH₂) group.
  • Molecular Formula : C₆H₈N₂O₂S (MW: 172.20 g/mol) .
  • Applications: Widely used as a building block in pharmaceuticals and agrochemicals due to its nucleophilic amino group, enabling reactions like acylation and alkylation .
  • Key Difference: The amino group enhances solubility in polar solvents compared to the thiol group, which may form disulfide bonds under oxidative conditions .

(b) Ethyl 2-bromothiazole-4-carboxylate

  • Structure : Bromine atom at the 2-position and carboxylate at the 4-position.
  • Molecular Formula: C₆H₆BrNO₂S (MW: 236.09 g/mol).
  • Applications : Bromine’s electronegativity facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in synthesizing functionalized thiazoles .

Substituent Variations on the Thiazole Ring

(a) Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate

  • Structure : Contains a 4-methyl group and a 4-(trifluoromethyl)phenyl substituent.
  • Molecular Formula: C₁₄H₁₂F₃NO₂S (MW: 339.31 g/mol).
  • Applications : The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound relevant in drug discovery for CNS targets .

(b) Ethyl 2-[4-(2-benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate

  • Structure : Features a benzimidazole-linked phenyl group at the 2-position.
  • Molecular Formula : C₂₁H₁₈N₃O₂S (MW: 376.45 g/mol).
  • Key Difference : Extended conjugation from the benzimidazole group may redshift UV-Vis absorption spectra, useful in photochemical studies .

Carboxylate Ester Modifications

(a) 2-Ethylthiazole-5-carboxylic Acid

  • Structure : Lacks the ethyl ester, presenting a free carboxylic acid.
  • Molecular Formula: C₆H₇NO₂S (MW: 157.19 g/mol).
  • Applications : The carboxylic acid group enables salt formation or coordination with metal ions, useful in catalysis or material science .
  • Key Difference : Increased acidity (pKa ~2–3) compared to the ester derivative, which is neutral .

(b) Methyl 2-acetylthiazole-5-carboxylate

  • Structure : Methyl ester and acetyl group at the 2-position.
  • Molecular Formula: C₇H₇NO₃S (MW: 185.20 g/mol).
  • Applications : The acetyl group serves as a protecting group or a site for condensation reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₆H₇NO₂S₂ 193.26 (estimated) 2-SH, 5-COOEt Coordination chemistry, drug precursors
Ethyl 2-aminothiazole-5-carboxylate C₆H₈N₂O₂S 172.20 2-NH₂, 5-COOEt Pharmaceutical intermediates
Ethyl 2-bromothiazole-4-carboxylate C₆H₆BrNO₂S 236.09 2-Br, 4-COOEt Cross-coupling reactions
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate C₁₄H₁₂F₃NO₂S 339.31 4-CH₃, 2-CF₃Ph, 5-COOEt CNS drug candidates
2-Ethylthiazole-5-carboxylic acid C₆H₇NO₂S 157.19 5-COOH, 2-Et Metal coordination, catalysis

Research Implications

  • Reactivity: Mercapto groups offer unique redox and coordination properties, distinguishing this compound from amino or bromo analogs .
  • Biological Activity : Substituents like benzimidazole or trifluoromethylphenyl may enhance target affinity but require balancing with pharmacokinetic properties .
  • Synthetic Utility : Brominated and esterified derivatives are preferred for modular synthesis, while carboxylic acids are ideal for derivatization .

Biological Activity

Ethyl 2-mercaptothiazole-5-carboxylate is a sulfur-containing organic compound that belongs to the thiazole family. Its structure includes a thiazole ring, a mercapto group (-SH), and a carboxylate group (-COOEt), which contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound is known for its interactions with various enzymes and proteins, influencing their activity through both covalent and non-covalent interactions. These include:

  • Enzyme Interactions : The compound can act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways.
  • Cellular Effects : It modulates cell signaling pathways, gene expression, and cellular metabolism, which can lead to significant changes in cellular responses.

The mechanism of action involves the following key interactions:

  • Metal Ion Complexation : The thiazole ring can form stable complexes with metal ions, inhibiting metalloenzyme activity.
  • Thiol Functionality : The mercapto group allows reversible bonding with cysteine residues in proteins, affecting their stability and activity.
  • Gene Expression Modulation : this compound can interact with transcription factors, impacting gene transcription processes.

3. Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Derivatives have shown significant inhibitory effects against various bacterial strains.
  • Anticancer Properties : Studies indicate that this compound can inhibit cancer cell proliferation and induce apoptosis in specific cancer lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibitory effects against bacterial strains
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionInhibition of metalloenzymes

4. Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Anticancer Research : A study demonstrated that the compound exhibits cytotoxicity against various tumor cell lines, suggesting its potential as a therapeutic agent .
  • Enzyme Activity Modulation : Research indicates that it can inhibit enzymes such as monoamine oxidase, which is crucial in metabolic processes .

Case Study Example

In a cohort study involving workers exposed to related compounds, increased incidences of bladder cancer were observed among those exposed to similar thiazole derivatives. This highlights the potential health risks associated with prolonged exposure to compounds in this chemical class .

5.

This compound exhibits significant biological activity through its interactions with various biomolecules. Its potential applications in antimicrobial and anticancer therapies make it a compound of interest in pharmaceutical research. Future studies should focus on elucidating its precise mechanisms of action and exploring its therapeutic potential further.

Q & A

Q. How does steric hindrance at the thiazole C-5 position affect regioselectivity in cross-coupling reactions?

  • Methodology : Perform Suzuki-Miyaura couplings with para-substituted aryl boronic acids. Compare yields and regioselectivity using ¹H NMR integration and X-ray crystallography. Model steric effects with Molecular Mechanics (MMFF94) .

Data Contradictions and Recommendations

  • Synthetic Yield Discrepancies : Some protocols report 60–70% yields, while others achieve >85%. This may stem from varying catalyst purity or oxygen exposure. Always use freshly distilled solvents and rigorously degas reaction mixtures .
  • Thiol pKa Variability : Reported pKa values range from 8.5–9.5. Confirm experimentally via potentiometric titration in 10% DMSO/water and compare with DFT-derived values .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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